molecular formula C13H25NO3 B13339445 tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate

tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate

Cat. No.: B13339445
M. Wt: 243.34 g/mol
InChI Key: QBUQEQTUHKAQSZ-UHFFFAOYSA-N
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Description

tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate is a chemical compound with the molecular formula C10H19NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the cyclobutyl ring, followed by the introduction of the hydroxymethyl group. The final step involves the formation of the carbamate group through a reaction with tert-butyl isocyanate. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the metabolism of carbamate-containing drugs.

Medicine

In medicine, derivatives of this compound may have potential as therapeutic agents. Carbamates are known for their ability to inhibit enzymes such as acetylcholinesterase, which is a target for drugs used to treat conditions like Alzheimer’s disease.

Industry

In the industrial sector, this compound can be used in the production of polymers and coatings. Its reactivity allows for the formation of cross-linked networks, enhancing the mechanical properties of materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. For example, as a carbamate, it can inhibit enzymes by carbamoylating the active site, thereby preventing substrate binding and catalysis. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate
  • tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
  • tert-Butyl (3-(hydroxymethyl)cyclobutyl)carbamate

Uniqueness

tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate is unique due to the presence of both a hydroxymethyl group and a carbamate group attached to a cyclobutyl ring

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl N-[1-[1-(hydroxymethyl)cyclobutyl]ethyl]-N-methylcarbamate

InChI

InChI=1S/C13H25NO3/c1-10(13(9-15)7-6-8-13)14(5)11(16)17-12(2,3)4/h10,15H,6-9H2,1-5H3

InChI Key

QBUQEQTUHKAQSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCC1)CO)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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